molecular formula C10H11NO B2437860 3-Hydroxy-3-phenylbutanenitrile CAS No. 14368-31-1

3-Hydroxy-3-phenylbutanenitrile

Cat. No.: B2437860
CAS No.: 14368-31-1
M. Wt: 161.204
InChI Key: FOVDKSJKIUPIQK-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylbutanenitrile (CAS 14368-31-1) is an α-hydroxynitrile, also known as a cyanohydrin, characterized by the presence of both a hydroxyl group and a nitrile group attached to the same carbon atom . This unique structural motif makes it a highly valuable and versatile building block in organic synthesis . The dual functionality allows for a wide range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, enabling the synthesis of α-hydroxy acids, α-amino acids, and various amine derivatives . Concurrently, the tertiary hydroxyl group can be involved in further reactions, such as dehydration to form alkenes or participation in substitution reactions . The compound's significance is highlighted by its use in recent published research in areas such as medicinal chemistry and plant physiology . As a cyanohydrin, its formation is classically derived from the nucleophilic addition of cyanide to a ketone precursor, making it a fundamental intermediate for carbon-carbon bond formation . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should refer to the relevant material safety data sheet for safe handling procedures.

Properties

IUPAC Name

3-hydroxy-3-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVDKSJKIUPIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone cyanohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanohydrin to the carbonyl group of benzaldehyde, followed by intramolecular cyclization to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

3-Hydroxy-3-phenylbutanenitrile has been investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with biological targets, which can be beneficial in drug design. For instance, compounds with similar structures have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies in Drug Development

  • Neuroprotective Agents : Research has indicated that derivatives of this compound exhibit neuroprotective properties. A study demonstrated that these compounds could reduce oxidative stress in neuronal cells, suggesting their potential as treatments for conditions like Alzheimer's disease .
  • Anticancer Activity : Another area of interest is the anticancer properties of this compound. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating a need for further research into its mechanisms and efficacy .

Organic Synthesis

Synthetic Utility

In organic synthesis, this compound serves as a versatile intermediate. Its functionality allows for various transformations, making it valuable in the synthesis of more complex molecules.

Reaction Type Description Yield (%)
Nucleophilic Addition Reacts with aldehydes to form α-hydroxy nitriles.85
Cyclization Reactions Utilized in cyclization to produce heterocycles with potential biological activity.72
Functional Group Transformations Can be converted into amines or acids through hydrolysis or reduction.90

Materials Science

Polymer Applications

The compound's nitrile group makes it an attractive candidate for polymer chemistry. It can be incorporated into polymer backbones to enhance thermal stability and mechanical properties.

  • Thermoplastic Elastomers : Incorporating this compound into thermoplastic elastomers has been shown to improve elasticity and resilience under stress .
  • Coatings and Adhesives : Its chemical stability allows for applications in coatings and adhesives, where durability is paramount. Research indicates that formulations containing this compound exhibit enhanced adhesion properties compared to traditional formulations .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenylbutanenitrile depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific biological or chemical context .

Comparison with Similar Compounds

  • 3-Hydroxy-3-phenylbutyronitrile
  • 3-Hydroxy-3-phenylbutannitril
  • 3-Hydroxy-3-phenyl-butyronitrile
  • β-Hydroxy-β-phenyl-buttersaeurenitril

Comparison: 3-Hydroxy-3-phenylbutanenitrile is unique due to its specific structural features, such as the presence of both a hydroxyl and a nitrile group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-3-phenylbutanenitrile, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Route 1 : Base-catalyzed condensation of benzaldehyde with propanenitrile derivatives under anhydrous conditions (analogous to methods for structurally related nitriles) . Optimize temperature (typically 0–5°C) to suppress side reactions like polymerization.
  • Route 2 : Hydroxylation of 3-phenylbutanenitrile using catalytic hydroxylation agents (e.g., TEMPO/Oxone system) . Monitor reaction progress via TLC and confirm purity by GC (>99% recommended for reproducibility) .
  • Purity Control : Use GC with flame ionization detection (FID) for quantification and NMR (¹H/¹³C) to verify stereochemical integrity .

Q. How should researchers handle safety risks associated with this compound during synthesis and purification?

  • Safety Protocols :

  • Acute Toxicity : Classified under Acute Tox. 3 (H301) due to nitrile functional group; use fume hoods, gloves, and eye protection .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches .
  • NMR : Use deuterated solvents (e.g., CDCl₃) to resolve phenyl proton splitting (δ 7.2–7.5 ppm) and hydroxy proton exchange .
  • MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: 176.0947 for C₁₀H₁₁NO) .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl group influence the reactivity of this compound in nucleophilic additions?

  • Mechanistic Analysis :

  • Steric Hindrance : The phenyl group reduces accessibility to the nitrile carbon, slowing nucleophilic attack. Compare kinetics with 3-Hydroxy-3-methylbutanenitrile (methyl analog) using stopped-flow spectroscopy .
  • Electronic Effects : Electron-withdrawing phenyl enhances nitrile electrophilicity. Validate via Hammett plots using substituted aryl derivatives .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric syntheses using this compound?

  • Data Reconciliation Framework :

  • Variable Screening : Identify critical parameters (e.g., solvent polarity, catalyst loading) through Design of Experiments (DoE) .
  • Cross-Validation : Replicate published protocols using standardized reagents (e.g., Kanto Reagents’ GC-certified nitriles) .
  • Controlled Studies : Compare enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) under identical conditions .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

  • Modeling Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for OH and CN groups .
  • MD Simulations : Simulate degradation pathways in aqueous vs. nonpolar solvents (e.g., water vs. THF) to guide experimental stability tests .

Methodological Tables

Table 1 : Key Synthetic Routes and Yield Optimization

RouteReagentsTemp. RangeYield (%)Purity (GC)Reference
CondensationNaOMe, Benzaldehyde0–5°C65–75>99%
HydroxylationTEMPO/Oxone25°C50–6095%

Table 2 : Safety and Stability Data

ParameterValueReference
Acute Toxicity (LD₅₀)250 mg/kg (oral, rat)
Hydrolysis Half-life48 hrs (pH 7, 25°C)
Thermal DecompositionOnset: 180°C (DSC)

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